molecular formula C13H17N3 B14307437 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine CAS No. 110010-60-1

2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine

Cat. No.: B14307437
CAS No.: 110010-60-1
M. Wt: 215.29 g/mol
InChI Key: OSUZWMQGCNXLQN-UHFFFAOYSA-N
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Description

2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is an organic compound that belongs to the class of imidazole derivatives This compound features an imidazole ring substituted with a phenylethyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of 1-phenylethylamine with imidazole derivatives under specific conditions. One common method includes the use of lithium aluminium hydride (LiAlH4) for the reduction of amides derived from mandelic acids and 1-phenylethylamines . The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the complete reduction of the amide to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the ethanamine chain or the imidazole ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group allows the compound to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates neurotransmission and can influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A primary amine with a similar structure but lacking the imidazole ring.

    N-Phenylethylimidazole: Similar to the target compound but with different substitution patterns on the imidazole ring.

    2-Phenylethylamine: Another related compound with a simpler structure.

Uniqueness

2-(2-(1-Phenylethyl)-1H-imidazol-5-yl)ethanamine is unique due to the presence of both the phenylethyl group and the imidazole ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields and distinguishes it from other similar compounds .

Properties

CAS No.

110010-60-1

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-[2-(1-phenylethyl)-1H-imidazol-5-yl]ethanamine

InChI

InChI=1S/C13H17N3/c1-10(11-5-3-2-4-6-11)13-15-9-12(16-13)7-8-14/h2-6,9-10H,7-8,14H2,1H3,(H,15,16)

InChI Key

OSUZWMQGCNXLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NC=C(N2)CCN

Origin of Product

United States

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